3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Lipophilicity Drug-likeness Membrane permeability

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (CAS 75928-87-9) is a heterocyclic dicyanopyridine derivative with molecular formula C₁₃H₁₆N₄ and molecular weight 228.29 g/mol. The compound features a pyridine core substituted with two electron-withdrawing cyano groups at positions 2 and 6, an electron-donating diethylamino group at position 3, and methyl groups at positions 4 and 5.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 75928-87-9
Cat. No. B3282938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile
CAS75928-87-9
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(N=C(C(=C1C)C)C#N)C#N
InChIInChI=1S/C13H16N4/c1-5-17(6-2)13-10(4)9(3)11(7-14)16-12(13)8-15/h5-6H2,1-4H3
InChIKeyPLUJIDKQUPLJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (CAS 75928-87-9): Core Identity and Structural Classification for Procurement


3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (CAS 75928-87-9) is a heterocyclic dicyanopyridine derivative with molecular formula C₁₃H₁₆N₄ and molecular weight 228.29 g/mol . The compound features a pyridine core substituted with two electron-withdrawing cyano groups at positions 2 and 6, an electron-donating diethylamino group at position 3, and methyl groups at positions 4 and 5 . This donor–acceptor architecture places it within the broader class of dicyanopyridine-based fluorophores and pharmacologically active scaffolds, a family extensively investigated for thermally activated delayed fluorescence (TADF) OLED emitters [1] and as adenosine-modulating cardiovascular agents [2].

Procurement Risk: Why 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile Cannot Be Generically Substituted by Mono-Methyl or Phenyl Analogs


Substituting 3-(diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile with its closest commercially available analogs—3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile (CAS 75928-85-7) or 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile (CAS 75928-86-8)—introduces quantifiable changes in lipophilicity, steric environment, and electronic distribution that preclude functional interchangeability. The 4,5-dimethyl pattern creates a distinct steric constraint on the diethylamino donor group that directly modulates the dihedral angle between the donor and the pyridine acceptor plane, a parameter known to govern intramolecular charge transfer (ICT) efficiency and fluorescence quantum yield in dialkylamino-cyanopyridine donor–acceptor systems [1]. The 4-methyl analog (C₁₂H₁₄N₄, MW 214.27) lacks the C5 methyl group, while the 4-phenyl analog (C₁₇H₁₆N₄, MW 276.34) introduces a π-extended aromatic substituent that alters both conjugation and solubility . These structural differences translate into measurable LogP, steric, and predicted pharmacokinetic divergence detailed in Section 3, making each compound a distinct chemical entity for research and industrial applications.

Quantitative Differentiation Evidence: 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile vs. Closest Analogs


Lipophilicity (LogP) Advantage: 4,5-Dimethyl vs. 4-Methyl Analog

The 4,5-dimethyl substitution yields a calculated LogP of 2.288 versus 1.97958 for the 4-methyl analog (CAS 75928-85-7), representing an absolute increase of 0.30842 log units (+15.6%) . Both compounds share identical TPSA (63.71 Ų), H-bond acceptor count (4), H-bond donor count (0), and rotatable bond count (3), isolating the LogP difference to the additional methyl group alone .

Lipophilicity Drug-likeness Membrane permeability

Steric Modulation of the Diethylamino Donor: Conformational Implications for ICT/TICT Behavior

The 4,5-dimethyl substitution pattern introduces steric compression on the 3-diethylamino group not present in the 4-methyl or 4-phenyl analogs. In structurally related N,N-dialkylamino-cyanopyridine donor–acceptor molecules, steric hindrance around the amino donor is a critical determinant of the twisted intramolecular charge transfer (TICT) state population ratio, which directly controls dual fluorescence emission intensity and solvatochromic response [1]. The C5 methyl group in the target compound is expected to restrict the conformational flexibility of the diethylamino moiety to a greater degree than the mono-substituted analog, potentially shifting the TICT equilibrium and altering the fluorescence quantum yield and emission wavelength relative to the 4-methyl comparator.

Intramolecular charge transfer Twisted ICT Fluorescence

Predicted Physicochemical Property Profile: Boiling Point, Density, and pKa Differentiation

The target compound has a predicted boiling point of 465.9 ± 45.0 °C, density of 1.10 ± 0.1 g/cm³, and pKa of −0.47 ± 0.50 . The predicted pKa of −0.47 indicates that the pyridine nitrogen is essentially non-basic under physiological and near-physiological conditions, a consequence of the strong electron-withdrawing effect of the two cyano groups at positions 2 and 6. This contrasts with unsubstituted pyridine (pKa ~5.2) and mono-cyanopyridines, where the pyridine nitrogen retains measurable basicity. The very low pKa has practical implications for purification strategy (the compound will remain unprotonated under most chromatographic conditions) and for biological assay design where protonation state affects target engagement.

Physicochemical properties Predicted data Purification

Computational Drug-Likeness Profile: TPSA and LogP Positioning Within Oral Bioavailability Space

With a TPSA of 63.71 Ų and LogP of 2.288, the target compound falls within favorable oral bioavailability space per the Veber and Lipinski frameworks (TPSA < 140 Ų for acceptable oral absorption; LogP between 1 and 3 for balanced permeability and solubility) . The identical TPSA between the target compound and the 4-methyl analog (both 63.71) combined with the distinct LogP values (2.288 vs. 1.97958) means the 4,5-dimethyl compound achieves higher predicted membrane permeability without sacrificing the polar surface area ceiling, a profile that is not achievable with the 4-methyl or 4-phenyl analogs .

Drug-likeness ADME Lead optimization

Class-Level Pharmacological Relevance: Dicyanopyridine Scaffold in Cardiovascular Drug Discovery

Dicyanopyridine derivatives are the subject of multiple Bayer patents (US 2014/0296515 A1, US 8,426,602 B2) claiming their use as cardiovascular agents acting through adenosine pathway modulation [1][2]. While these patents predominantly claim 6-alkylamino-substituted dicyanopyridines (amino group at C6), the target compound's 3-diethylamino-4,5-dimethyl-2,6-dicarbonitrile architecture represents a distinct regioisomeric series that may exhibit different adenosine receptor subtype selectivity or pharmacokinetic properties. The demonstrated pharmaceutical relevance of the dicyanopyridine core substantiates the value of the target compound as a structurally distinct building block or scaffold-hopping starting point for proprietary medicinal chemistry programs.

Cardiovascular Adenosine receptor Dicyanopyridine patent

Vendor Purity Specifications: ≥98% Minimum Purity Enabling Reproducible Research

The target compound is commercially available at ≥98% purity from multiple independent vendors including ChemScence (Cat. CS-0671476, ≥98%), Leyan (Cat. 1742132, 98%), and MolCore (NLT 98%) . In contrast, the 4-methyl analog (CAS 75928-85-7) is listed at 95% minimum purity by AKSci . The 3% purity differential between the target compound and its closest analog can be meaningful for applications requiring stoichiometric precision (e.g., quantitative biochemical assays, crystallization trials, or as a synthetic intermediate in multi-step sequences where impurity carryover affects downstream yields). Storage conditions are consistent across vendors: sealed in dry conditions at 2–8°C .

Purity Quality control Procurement specification

Evidence-Backed Application Scenarios for 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile in Research and Industrial Sourcing


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity Without Altering Polar Surface Area

Medicinal chemistry programs seeking to optimize a dicyanopyridine lead series for oral bioavailability can use the target compound to increase LogP by approximately 0.3 units (+15.6%) relative to the 4-methyl analog while maintaining identical TPSA (63.71 Ų), H-bond acceptor count, and rotatable bond profile . This enables systematic exploration of permeability–solubility trade-offs without introducing additional structural variables that would confound structure–activity relationship (SAR) interpretation.

Fluorescent Probe Development: Steric Tuning of Intramolecular Charge Transfer Dynamics

The 4,5-dimethyl pattern provides a sterically constrained diethylamino donor environment distinct from the 4-methyl and 4-phenyl analogs, which is directly relevant to researchers developing environment-sensitive fluorescent probes based on twisted intramolecular charge transfer (TICT) mechanisms. The dual ortho-methyl substitution is expected to alter the dihedral angle and rotational barrier of the diethylamino group, parameters known to control the TICT-to-locally excited (LE) state emission ratio in dialkylamino-cyanopyridine donor–acceptor systems [1].

Scaffold-Hopping in Cardiovascular Drug Discovery: A Regioisomerically Distinct Dicyanopyridine Building Block

For pharmaceutical research teams operating in the adenosine-modulating cardiovascular space, the target compound offers a C3-amino-substituted dicyanopyridine architecture that is regioisomerically distinct from the C6-amino series extensively claimed in Bayer's patent portfolio [2]. This structural differentiation provides a viable scaffold-hopping starting point for generating novel intellectual property while remaining within the validated dicyanopyridine pharmacophore class.

High-Precision Synthetic Chemistry: ≥98% Purity for Stoichiometric Applications

When used as a synthetic intermediate in multi-step sequences, the target compound's commercial availability at ≥98% purity from multiple vendors reduces the risk of impurity-derived side reactions compared to the 95%-purity 4-methyl analog. This 3% purity differential is consequential for applications requiring precise stoichiometric control, such as metal-catalyzed cross-coupling reactions, organometallic reagent preparation, or the synthesis of analytical reference standards.

Quote Request

Request a Quote for 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.